molecular formula C13H22N2O B2928878 3-[(Diethylamino)methyl]-4-ethoxyaniline CAS No. 51388-07-9

3-[(Diethylamino)methyl]-4-ethoxyaniline

Cat. No.: B2928878
CAS No.: 51388-07-9
M. Wt: 222.332
InChI Key: WYOSHDUBGFIFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Diethylamino)methyl]-4-ethoxyaniline is an organic compound with the molecular formula C13H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a diethylamino group attached to a methyl group, which is further connected to an aniline ring substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with diethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which is a classic method for the formation of β-amino carbonyl compounds. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-4-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or thiolated derivatives

Scientific Research Applications

3-[(Diethylamino)methyl]-4-ethoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: Lacks the diethylamino group, resulting in different chemical properties and reactivity.

    N,N-Diethylaniline: Similar structure but without the ethoxy group, leading to variations in its applications and reactivity.

Uniqueness

3-[(Diethylamino)methyl]-4-ethoxyaniline is unique due to the presence of both the diethylamino and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(diethylaminomethyl)-4-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOSHDUBGFIFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.